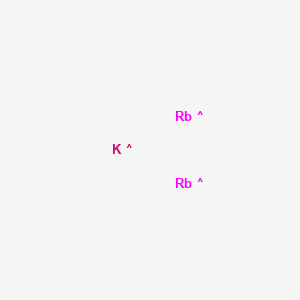
Azanide;dichlorocobalt;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;dichlorocobalt;hydrate is a coordination compound that consists of azanide (NH₂⁻), dichlorocobalt (CoCl₂), and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanide;dichlorocobalt;hydrate typically involves the reaction of cobalt(II) chloride with azanide in the presence of water. The reaction can be represented as follows: [ \text{CoCl}_2 + 2 \text{NH}_3 \rightarrow \text{Co(NH}_2\text{)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;dichlorocobalt;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: Ligand substitution reactions can occur, where the azanide or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes. Ligand substitution reactions can result in a variety of cobalt complexes with different ligands.
Applications De Recherche Scientifique
Azanide;dichlorocobalt;hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various cobalt complexes, which are studied for their catalytic properties and electronic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as catalysts for chemical reactions and components in electronic devices.
Mécanisme D'action
The mechanism of action of azanide;dichlorocobalt;hydrate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the ligands present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) chloride hydrate: Similar in composition but lacks the azanide ligand.
Lithium amide: Contains the azanide ligand but with lithium instead of cobalt.
Sodium amide: Another azanide compound with sodium as the metal center.
Uniqueness
Azanide;dichlorocobalt;hydrate is unique due to the presence of both azanide and dichlorocobalt components, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse coordination complexes makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
13820-77-4 |
|---|---|
Formule moléculaire |
Cl2CoH8N3O-3 |
Poids moléculaire |
195.92 g/mol |
Nom IUPAC |
azanide;dichlorocobalt;hydrate |
InChI |
InChI=1S/2ClH.Co.3H2N.H2O/h2*1H;;4*1H2/q;;+2;3*-1;/p-2 |
Clé InChI |
DHMQXOQEYCQPKD-UHFFFAOYSA-L |
SMILES canonique |
[NH2-].[NH2-].[NH2-].O.Cl[Co]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


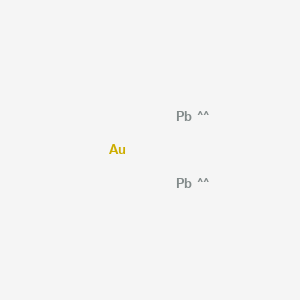

![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)
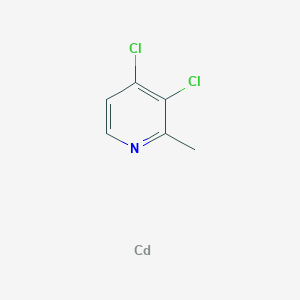
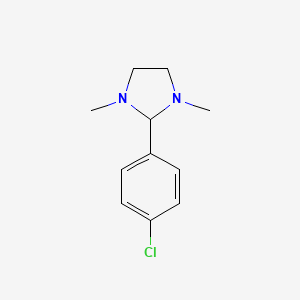

phosphanium bromide](/img/structure/B14717137.png)
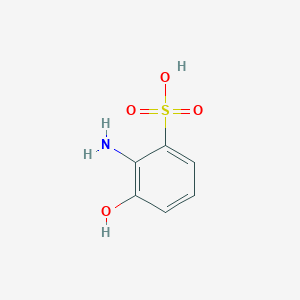

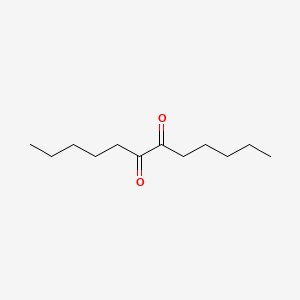

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)

